Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate, with the Chemical Abstracts Service (CAS) number 258515-65-0, is a synthetic compound belonging to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl group and a bromo substituent, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate is classified under the following categories:
The synthesis of tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis may require specific conditions such as temperature control, use of solvents, and catalysts to optimize yield and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure successful progression through each synthetic step.
The molecular structure of tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate features:
Key structural data includes:
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate can participate in various chemical reactions:
These reactions often require specific reagents and conditions, such as temperature and pH adjustments, to achieve desired outcomes while minimizing side reactions.
The mechanism of action for tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate primarily involves its interaction with biological targets at the molecular level:
Studies on similar compounds suggest that modifications in the structure (like bromination) can significantly affect binding affinity and biological activity, indicating a need for further research on this specific compound.
Key physical properties include:
Relevant chemical properties include:
Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate shows promise in several scientific applications:
The construction of the isoquinoline core in tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate demands precise sequential functionalization. Two primary strategies dominate: transition-metal-catalyzed C–H activation and acid-mediated cyclization. Rhodium(III) catalysis enables direct ortho-C–H functionalization of arylhydroxamates, facilitating annulation with alkenes to form the dihydroisoquinolone scaffold under mild conditions (room temperature, aerobic atmosphere) [8]. This method offers excellent functional group tolerance, allowing incorporation of protected amines (e.g., N,N-dimethylallylamine) and esters directly into the isoquinoline backbone [8].
Alternatively, the Pictet-Spengler reaction remains a robust approach. Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions (e.g., trifluoroacetic acid) forms the tetrahydroisoquinoline core, followed by oxidation to the dihydroisoquinolin-4-one [9]. Subsequent bromination and esterification yield the target compound. Optimization focuses on controlling regioisomer ratios; sterically modified catalysts in Rh(III) systems can favor the biologically relevant isomer (e.g., 7-bromo over 5-bromo) [8] [9].
Table 1: Key Synthetic Routes to the Isoquinoline Core
Method | Conditions | Key Advantages | Yield Range |
---|---|---|---|
Rh(III)-Catalyzed C–H Activation | [Cp*RhCl₂]₂, AgSbF₆, RT, 24h | Atom-economical, regio-controllable | 24–74% |
Pictet-Spengler Cyclization | TFA, CH₂Cl₂, reflux | Broad substrate scope, scalable | 30–65% |
Achieving regioselective bromination at the C7 position is critical due to the electronic asymmetry of the isoquinoline nucleus. Electrophilic Aromatic Substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) demonstrates distinct regiochemical outcomes based on solvent polarity and catalyst choice. In anhydrous dichloromethane, NBS brominates electron-rich positions (C5/C8), while Lewis acid-directed ortho-bromination (e.g., using FeCl₃) redirects selectivity to C7 [1] [9].
Metal-directed cyclometalation pre-organizes the substrate for C7 selectivity. Prior coordination of Rh(III) to the isoquinoline nitrogen activates the ortho C–H bond (C7), enabling deuterium exchange studies to confirm positional preference [8]. Subsequent treatment with pyridinium tribromide delivers 7-bromo derivatives exclusively (>20:1 regioselectivity), as validated by LCMS and NMR [1] [9]. This method is indispensable for substrates bearing electron-withdrawing groups that deactivate conventional EAS.
Table 2: Bromination Methods for C7 Selectivity
Brominating Agent | Additive/Solvent | Regioselectivity (C7:C5) | Notes |
---|---|---|---|
NBS | CH₂Cl₂, 0°C | 1:2 | Competitive C5 bromination |
NBS | FeCl₃/CHCl₃, reflux | 8:1 | Lewis acid enhances C7 selectivity |
Pyridinium tribromide | [Cp*Rh(MeCN)₃]SbF₆, DCE | >20:1 | Directed by metal coordination |
1.3. tert-Butyl Esterification: Protecting Group Strategies in Heterocyclic Systems
The tert-butyloxycarbonyl (Boc) group serves dual roles: carbamate protection of the N2 nitrogen and steric modulation of the heterocycle’s reactivity. Esterification employs tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in THF), achieving >95% conversion within 2 hours [5] [8]. The Boc group’s orthogonality is paramount—it remains stable during subsequent transformations (e.g., bromination, Suzuki couplings) yet is cleavable under mild acidic conditions (TFA/DCM) without disrupting the lactam or aryl bromide [5].
Kinetic studies reveal that electron-withdrawing substituents (e.g., 7-Br) slightly retard esterification rates due to reduced nucleophilicity of the N2 nitrogen. Consequently, optimized protocols use elevated temperatures (50°C) or catalytic nucleophiles (e.g., 4-pyrrolidinopyridine) to compensate [8]. The Boc group’s bulkiness also influences crystal packing, as confirmed by X-ray diffraction studies showing van der Waals interactions between tert-butyl moieties [5].
Sustainable synthesis of this compound emphasizes solvent substitution, catalyst recycling, and energy efficiency. Polar aprotic solvents like DMF or NMP—common in metal-catalyzed steps—are replaceable with cyclopentyl methyl ether (CPME) or ethyl acetate, reducing environmental footprint and improving biodegradability [10]. Rh(III) catalysts immobilized on silica or magnetic nanoparticles enable recovery via filtration or magnetic separation, decreasing metal leaching (<0.5 ppm Rh by ICP-MS) and costs [8] [10].
Microwave-assisted synthesis accelerates key steps: Bromination completes in 5 minutes (vs. 24 hours conventionally) with 20% reduced NBS stoichiometry [10]. Flow chemistry further enhances sustainability; continuous hydrogenation of intermediates using packed-bed reactors (Pd/C) minimizes solvent use and improves mass transfer, elevating yields by 12% compared to batch processes [8].
Table 3: Solvent and Catalyst Systems for Sustainable Synthesis
Parameter | Conventional System | Green Alternative | Improvement |
---|---|---|---|
Solvent | DMF | 2-MeTHF/Water (9:1) | Reduced H₂O footprint, recyclable |
Catalyst | Homogeneous Rh(III) | SiO₂-Immobilized Rh(III) | Recycled 5x, 98% activity retention |
Bromination Energy | 24h, RT | Microwave, 100W, 5min | 90% energy reduction |
Esterification | Excess Boc₂O, DMAP, DCM | Catalytic DMAP, scCO₂ | 50% lower Boc₂O use |
Key Advantage Highlight: The integration of flow chemistry with immobilized catalysts exemplifies modern green synthesis, reducing waste while maintaining high regiochemical fidelity essential for pharmaceutical applications [8] [10].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: